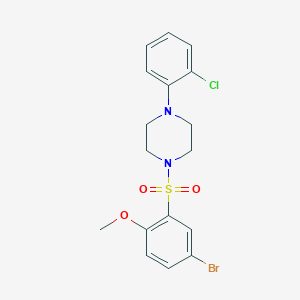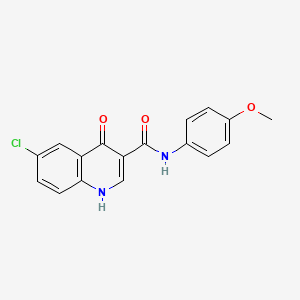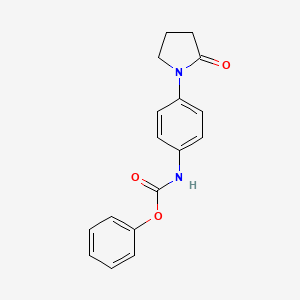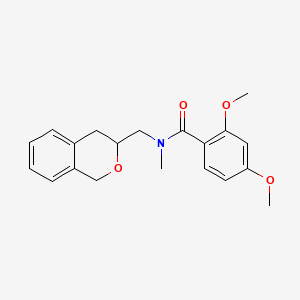
1-(5-Bromo-2-methoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Bromo-2-methoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine, also known as BRL-15572, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BRL-15572 belongs to the class of piperazine derivatives, which have been studied for their effects on the central nervous system.
作用机制
The exact mechanism of action of 1-(5-Bromo-2-methoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine is not fully understood, but it is believed to act as a selective antagonist of the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress. By blocking this receptor, 1-(5-Bromo-2-methoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine may have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-(5-Bromo-2-methoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine has been shown to have a number of biochemical and physiological effects in animal studies. These include changes in neurotransmitter levels, alterations in brain activity, and changes in gene expression. For example, one study found that 1-(5-Bromo-2-methoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine increased the expression of genes related to neuroplasticity and synaptic function in the hippocampus of rats.
实验室实验的优点和局限性
One advantage of using 1-(5-Bromo-2-methoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine in scientific research is that it is a highly selective antagonist of the 5-HT1A receptor. This means that its effects can be more specifically targeted than other compounds that may have broader effects on neurotransmitter systems. However, one limitation of using 1-(5-Bromo-2-methoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine is that it has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
未来方向
There are a number of potential future directions for research on 1-(5-Bromo-2-methoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine. One area of interest is its potential use in the treatment of anxiety and depression. Further studies in animal models could help to elucidate the compound's mechanism of action and potential therapeutic applications. Additionally, research could be conducted to investigate the safety and efficacy of 1-(5-Bromo-2-methoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine in humans, with the ultimate goal of developing a new treatment for these common mental health disorders.
合成方法
The synthesis of 1-(5-Bromo-2-methoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 2-chlorophenylpiperazine in the presence of a base. The resulting compound is then purified through a series of chromatography steps. This synthesis method has been described in detail in scientific literature.
科学研究应用
1-(5-Bromo-2-methoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine has been studied for its potential therapeutic applications in a variety of scientific research studies. One area of research has focused on the compound's effects on anxiety and depression. In a study conducted on rats, 1-(5-Bromo-2-methoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine was found to reduce anxiety-like behavior and increase social interaction. Another study found that 1-(5-Bromo-2-methoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine had antidepressant-like effects in mice.
属性
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)sulfonyl-4-(2-chlorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrClN2O3S/c1-24-16-7-6-13(18)12-17(16)25(22,23)21-10-8-20(9-11-21)15-5-3-2-4-14(15)19/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZPIKCFVRUIGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dimethylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2706097.png)
![4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2706098.png)
![(5-Methyl-1,2-oxazol-3-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2706099.png)
![7-chloro-4-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-8-methylquinoline-3-carboxamide](/img/structure/B2706101.png)


![1-(3,4-Dimethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2706105.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-methyloxalamide](/img/structure/B2706106.png)
![3-[(3-chlorophenyl)sulfonyl]-N-(2-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2706112.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2706114.png)
![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2706116.png)


![2-cyano-N-(2-phenoxyphenyl)-3-{4-[(pyridin-4-yl)methoxy]phenyl}prop-2-enamide](/img/structure/B2706120.png)